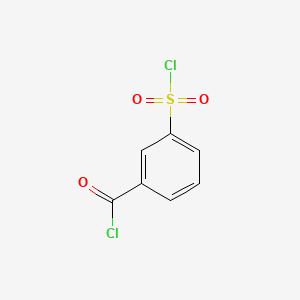

3-(Chlorosulfonyl)benzoyl chloride

Description

Historical Context of Aromatic Chlorosulfonation in Synthetic Organic Chemistry

The journey to understanding the utility of compounds like 3-(Chlorosulfonyl)benzoyl chloride begins with the foundational process of aromatic chlorosulfonation. This electrophilic aromatic substitution reaction, where a hydrogen atom on an aromatic ring is replaced by a chlorosulfonyl group (-SO₂Cl), has been a cornerstone of organic synthesis for over a century. Early methods involved the direct reaction of aromatic compounds with chlorosulfonic acid. nih.govgoogle.com This process provided a direct route to aryl sulfonyl chlorides, which are crucial intermediates in the synthesis of sulfonamides, a class of compounds that revolutionized medicine with the advent of sulfa drugs.

Over the years, the methodology for chlorosulfonation has been refined, with investigations into various reagents and reaction conditions to improve yields and selectivity. nih.gov The ability to introduce a sulfonyl chloride group onto an aromatic ring opened up a vast area of chemical space for exploration and exploitation.

Strategic Importance of Bifunctional Aromatic Acyl Chlorides in Contemporary Chemical Research

The strategic advantage of bifunctional molecules like this compound lies in their ability to act as molecular linchpins, connecting different molecular fragments with high efficiency. Aromatic acyl chlorides are themselves highly reactive functional groups, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. sigmaaldrich.com

The presence of a second reactive site, the chlorosulfonyl group, on the same aromatic backbone multiplies the synthetic possibilities. This dual functionality allows for the creation of molecules with diverse properties and applications. For instance, one functional group can be used to attach the molecule to a polymer backbone or a solid support, while the other is free to react with a biologically active molecule. This "two-faced" nature is particularly valuable in the design of targeted drug delivery systems, diagnostic probes, and advanced materials.

Overview of Current Research Trajectories and Future Prospects for this compound

Current research continues to leverage the unique reactivity of this compound in innovative ways. A significant area of investigation is its use in the synthesis of novel pharmaceutical compounds. sigmaaldrich.com For example, it is a key intermediate in the production of certain sulfonamide derivatives and carbonic anhydrase inhibitors. sigmaaldrich.com Recent studies have also demonstrated its utility in continuous-flow synthesis, a modern manufacturing technique that offers advantages in terms of safety, efficiency, and scalability for the production of m-sulfamoylbenzamide analogues.

Looking ahead, the future for this compound appears bright, with several promising research trajectories. Its application as a derivatization agent in analytical chemistry is an emerging field. By reacting with specific analytes, it can enhance their detectability in techniques like mass spectrometry.

Furthermore, the dual reactivity of this compound makes it an attractive candidate for the development of advanced polymers and materials. The acyl chloride and chlorosulfonyl groups can be used to create cross-linked polymers with tailored mechanical and thermal properties. Its potential in the synthesis of novel ligands for catalysis and in the construction of complex supramolecular assemblies is also an active area of exploration. The development of new synthetic methods that exploit the differential reactivity of its two functional groups will undoubtedly lead to the creation of novel molecules with unique and valuable properties.

Compound Information

| Compound Name |

| This compound |

| Chlorosulfonic acid |

| Sulfonamides |

| Aryl sulfonyl chlorides |

| Aromatic acyl chlorides |

| Esters |

| Amides |

| Thioesters |

| m-Sulfamoylbenzamide |

| Carbonic anhydrase inhibitors |

Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₃S | nih.govbldpharm.comechemi.com |

| Molecular Weight | 239.08 g/mol | nih.govbldpharm.comechemi.com |

| CAS Number | 4052-92-0 | bldpharm.comechemi.com |

| Appearance | Solid | echemi.com |

| SMILES | ClC(=O)c1cccc(c1)S(Cl)(=O)=O | echemi.com |

| InChI Key | XWEBTVZIZWEJOO-UHFFFAOYSA-N | nih.govechemi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chlorosulfonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEBTVZIZWEJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063278 | |

| Record name | Benzoyl chloride, 3-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4052-92-0 | |

| Record name | 3-(Chlorosulfonyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4052-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-(chlorosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3-(chlorosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulphonyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Chlorosulfonyl)benzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HD5WYV4DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Chlorosulfonyl Benzoyl Chloride

Chlorosulfonation of Benzoyl Chloride and Substituted Benzoic Acid Derivatives

The direct introduction of a chlorosulfonyl group onto the aromatic ring of benzoyl chloride or its derivatives is a common and efficient method for synthesizing 3-(chlorosulfonyl)benzoyl chloride. This process relies on the principles of electrophilic aromatic substitution.

Reaction Mechanism and Electrophilic Aromatic Substitution Considerations

The chlorosulfonation of benzoyl chloride proceeds via an electrophilic aromatic substitution mechanism. stackexchange.com In this reaction, chlorosulfonic acid acts as the source of the electrophile. The reaction is initiated by the generation of the highly electrophilic species, the chlorosulfonium ion (SO2Cl+). stackexchange.com

C6H5COCl + 2 HSO3Cl → m-ClSO2C6H4COCl + H2SO4 + HCl

A significant side product in this reaction is the formation of diphenylsulfone derivatives, which can occur if the reaction conditions are not carefully controlled. wikipedia.org

Optimization of Reaction Parameters: Temperature, Solvent, and Stoichiometry

The efficiency and selectivity of the chlorosulfonation reaction are highly dependent on several key parameters.

| Parameter | Optimal Condition | Rationale |

| Temperature | Controlled, often at lower temperatures initially and then raised. | At higher temperatures, the formation of byproducts like SO3 can lead to sulfonation instead of chlorosulfonation. stackexchange.com |

| Solvent | Often carried out neat or with a non-reactive solvent. | The choice of solvent can influence the solubility of reactants and the reaction rate. Acetonitrile (B52724) has been used in related syntheses. nih.gov |

| Stoichiometry | An excess of chlorosulfonic acid is typically used. orgsyn.org | Using at least two equivalents of chlorosulfonic acid is necessary to drive the reaction to completion and minimize the formation of benzenesulfonic acid as an intermediate. wikipedia.org |

Careful control of these parameters is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted side products.

Yield Enhancement and Purity Assessment of Synthesized Intermediates

Achieving high yields and purity is a primary goal in the synthesis of this compound. Techniques to enhance yield include the gradual addition of the substrate to the chlorosulfonic acid to maintain temperature control and the use of an appropriate excess of the sulfonating agent. orgsyn.org

Purity assessment is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), which allows for the quantification of the desired product and the detection of any impurities. A patent describes achieving a purity of 94.0% for 3-chlorosulfonylbenzoyl chloride synthesized via a related method. google.com

Thionyl Chloride-Mediated Conversion of Sodium 3-Sulfobenzoate

An alternative and widely used method for the preparation of this compound involves the reaction of a pre-formed sulfobenzoate salt, such as sodium 3-sulfobenzoate, with a chlorinating agent like thionyl chloride. google.com

Mechanistic Pathways of Thionyl Chloride Reactivity with Sulfobenzoate Salts

Thionyl chloride (SOCl2) is a highly effective reagent for converting both carboxylic acids and sulfonic acids into their corresponding acid chlorides. wikipedia.orgmasterorganicchemistry.com The reaction with sodium 3-sulfobenzoate involves the conversion of the sulfonate group (-SO3Na) into a sulfonyl chloride group (-SO2Cl) and the carboxylic acid group (-COOH, after acidification) into a benzoyl chloride group (-COCl).

The mechanism for the conversion of a carboxylic acid to an acyl chloride by thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. masterorganicchemistry.comlibretexts.orgyoutube.com A similar mechanism is proposed for the conversion of the sulfonic acid salt. The reaction proceeds through a nucleophilic addition-elimination pathway at the sulfur atom of thionyl chloride. youtube.com The byproducts of this reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.comyoutube.com

Influence of Catalytic Systems and Solvent Selection on Reaction Efficiency

The efficiency of the thionyl chloride-mediated conversion can be influenced by the choice of solvent and the potential use of catalysts.

| Factor | Influence on Reaction |

| Solvent | The reaction is often carried out in an excess of thionyl chloride, which can also serve as the solvent. Inert organic solvents can also be employed. |

| Catalytic Systems | While not always necessary, catalysts can sometimes be used to enhance the reaction rate. For instance, in related reactions, dimethylformamide (DMF) can be used to form the Vilsmeier reagent, which is a highly reactive chlorinating agent. wikipedia.org |

A Japanese patent describes a method for producing 3-chlorosulfonylbenzoyl chloride from sodium 3-sulfobenzoate with a yield of 98% and a purity of 98.0% by using hydrochloric acid in the workup to dissolve the byproduct metal chloride. google.com

Scalability and Process Intensification Studies for Large-Scale Preparation

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on scalability and process intensification. A primary challenge in scaling up is managing the exothermic nature of the chlorination reactions and ensuring consistent product quality. One documented method for larger-scale preparation involves reacting sodium 3-sulfobenzoate in a 3-liter, four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser google.com. In this setup, 50.0 g of sodium 3-sulfobenzoate is reacted with 61.0 g of thionyl chloride in the presence of a catalyst like N,N-dimethylformamide and a solvent such as toluene (B28343) google.com. The mixture is heated, and after the reaction is complete, it is cooled before the workup procedure begins google.com.

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key consideration for modern chemical manufacturing. For compounds like this compound, continuous-flow chemistry presents a significant advantage over traditional batch processing nih.gov. Flow chemistry allows for superior control over reaction parameters such as temperature and mixing, which is crucial for managing highly reactive intermediates. This enhanced control can lead to increased selectivity and safety, particularly at larger scales nih.gov. Although detailed process intensification studies for this compound are not extensively published in public literature, the principles of continuous-flow synthesis, as demonstrated for its derivatives, suggest a promising avenue for improving the efficiency, safety, and scalability of its production nih.gov.

Chlorination of Metal Salts of Sulfobenzoic Acid Compounds

A significant synthetic route to this compound involves the chlorination of metal salts of the corresponding sulfobenzoic acid google.com. This method is particularly useful for industrial applications as it starts with a stable, solid salt, which can be easier to handle than the free acid. The general process involves reacting a metal salt of a sulfobenzoic acid compound with a chlorinating agent google.com.

Specific examples of suitable starting materials include alkali metal salts such as sodium 3-sulfobenzoate and potassium 4-sulfobenzoate (B1237197) google.com. Among these, sodium 3-sulfobenzoate is often preferred due to its ready availability google.com.

The choice of chlorinating agent is critical for the reaction's success. Common agents used for this transformation include:

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅)

Phosphorus trichloride (B1173362) (PCl₃) google.com

To enhance the reaction rate, a catalyst may be added. Amide compounds, such as N,N-dimethylformamide (DMF), can be used to generate a highly reactive Vilsmeier-Haack type complex with the chlorinating agent, which facilitates the chlorination process google.com. From an economic and yield perspective, the ratio of the chlorinating agent to the metal salt is typically maintained between 2 to 6 moles of chlorinating agent per mole of the sulfobenzoic acid metal salt google.com.

Strategies for Metal Chloride Byproduct Management and Aqueous Phase Separation

A direct consequence of using metal salts of sulfobenzoic acid as starting materials is the formation of metal chloride byproducts, such as sodium chloride (NaCl) or potassium chloride (KCl) google.com. These inorganic salts are insoluble in the organic solvents typically used for the reaction and must be removed to isolate the pure product.

A key strategy for managing these byproducts is to use an acidic aqueous solution during the workup phase google.com. After the chlorination reaction is complete, the reaction mixture is cooled and treated with acidic water. This serves a dual purpose: it dissolves the metal chloride byproduct into the aqueous phase and prepares the mixture for liquid-liquid separation google.com. The choice of acid is often guided by economic considerations, with hydrochloric acid or sulfuric acid being preferred options google.com. The resulting two-phase system allows for the straightforward removal of the aqueous layer containing the dissolved salt, leaving the organic layer containing the desired this compound google.com.

Hydrolysis Prevention and Yield Preservation in Workup Procedures

The dual functionality of this compound, containing both a sulfonyl chloride and a benzoyl chloride group, makes it highly susceptible to hydrolysis. Both functional groups react readily with water, which would convert the product back to 3-sulfobenzoic acid, drastically reducing the yield google.com. Therefore, preventing hydrolysis during the workup is paramount.

The use of acidic water, as mentioned previously, is a crucial tactic for yield preservation. By creating an acidic environment, the hydrolysis of the chlorosulfonylbenzoyl chloride compound is suppressed during the separation of the metal chloride byproduct google.com. In one documented procedure, after completing the reaction, the mixture was cooled to 10°C and 8% by mass hydrochloric acid was added, followed by liquid separation. This method resulted in a high yield (98%) and purity (98.0%) of 3-chlorosulfonylbenzoyl chloride google.com. In contrast, a similar procedure using only water instead of acidic water for the workup resulted in a significantly lower yield of 78% and a purity of 94.0% google.com. This demonstrates the critical importance of the acidic workup in preventing hydrolysis and maximizing yield.

| Workup Solution | Yield | Purity | Reference |

|---|---|---|---|

| 8% Hydrochloric Acid | 98% | 98.0% | google.com |

| Water | 78% | 94.0% | google.com |

Comparative Analysis of Diverse Synthetic Routes for Academic and Industrial Applications

The synthesis of this compound can be approached via several routes, with the optimal choice depending on the desired scale (academic vs. industrial), cost, safety, and purity requirements.

For industrial applications , the chlorination of metal salts of 3-sulfobenzoic acid offers significant advantages. The starting materials are often inexpensive and readily available solids, and the process can be optimized for high throughput and yield google.com. The management of byproducts and prevention of hydrolysis have been addressed through specific procedures like the acidic aqueous workup, making the process robust for large-scale production google.com.

For academic or small-scale laboratory synthesis , alternative methods might be considered. The traditional approach for synthesizing acyl chlorides involves the direct reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride prepchem.com. Similarly, sulfonyl chlorides are classically prepared by reacting a sulfonic acid or its salt with phosphorus pentachloride or by the action of chlorosulfonic acid on an aromatic compound orgsyn.org. While effective, these methods may present challenges when applied to a difunctional molecule like this compound, potentially leading to selectivity issues.

A one-pot strategy starting from this compound is noted for its efficiency in synthesizing derivatives, implying the single-step synthesis of the starting material itself is a known and valuable process nih.gov. Another approach involves the reaction of benzaldehyde (B42025) with chlorine orgsyn.orggoogle.com. The comparison below summarizes the key aspects of these potential routes.

| Synthetic Route | Typical Reagents | Advantages | Disadvantages | Primary Application |

|---|---|---|---|---|

| Chlorination of Metal Salt | Sodium 3-sulfobenzoate, Thionyl Chloride, HCl (workup) | High yield & purity, scalable, cost-effective starting material. google.com | Generates inorganic salt byproduct requiring separation. google.com | Industrial |

| Direct Chlorination of Di-acid | 3-carboxybenzenesulfonic acid, Thionyl Chloride/PCl₅ | Potentially a one-step conversion. | Potential for side reactions and lower selectivity; starting material may be less common. | Academic/Exploratory |

| Chlorosulfonation of Benzoic Acid | Benzoic Acid, Chlorosulfonic Acid | Direct route to the sulfonyl chloride functionality. | Harsh reagent (chlorosulfonic acid), potential for isomer formation and side reactions on the carboxyl group. orgsyn.org | Academic |

| Chlorination of Benzaldehyde | Benzaldehyde, Chlorine | Utilizes basic feedstocks. orgsyn.org | Requires careful control to avoid ring chlorination and byproducts. google.comije.ir Not directly applicable for the sulfonyl group. | Industrial (for benzoyl chloride) |

Reaction Mechanisms and Chemoselectivity in Transformations Involving 3 Chlorosulfonyl Benzoyl Chloride

Mechanistic Investigations of Electrophilic Reactions Involving the Aromatic Ring

The aromatic ring of 3-(chlorosulfonyl)benzoyl chloride is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-withdrawing groups: the chlorosulfonyl (-SO₂Cl) and the benzoyl chloride (-COCl) moieties. Both groups are meta-directing. youtube.com The deactivating nature of these substituents significantly reduces the nucleophilicity of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. msu.edu

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, generally proceed through a common mechanism involving the initial attack of an electrophile on the π-electron system of the aromatic ring. masterorganicchemistry.comlibretexts.org This leads to the formation of a resonance-stabilized carbocation intermediate known as a benzenonium ion or σ-complex. libretexts.org The aromaticity of the ring is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. libretexts.org

Given the highly deactivated nature of the ring in this compound, forcing conditions, such as the use of strong acid catalysts, are typically required to facilitate electrophilic substitution. masterorganicchemistry.com The incoming electrophile will be directed to the positions meta to both existing substituents (i.e., the 5-position).

Mechanistic Investigations of Nucleophilic Acylation at the Carbonyl Chloride Moiety

The carbonyl chloride group of this compound is a highly reactive site for nucleophilic acyl substitution. The reaction mechanism generally follows a two-step addition-elimination pathway. libretexts.orgyoutube.com

Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.compearson.com

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and the chloride ion is expelled as a leaving group. youtube.com

This process results in the formation of a new carbonyl compound, such as an ester, amide, or carboxylic acid, depending on the nucleophile used. libretexts.org The high reactivity of the acyl chloride is attributed to the excellent leaving group ability of the chloride ion and the strong electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the chlorine atom and the adjacent chlorosulfonyl group. nih.gov

Table 1: Reactivity of Carbonyl Derivatives

| Derivative | Leaving Group | Relative Reactivity |

| Acyl Chloride | Cl⁻ | Very High |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Amide | NH₂⁻ | Low |

This table illustrates the general reactivity trend of carboxylic acid derivatives in nucleophilic acyl substitution reactions.

Mechanistic Investigations of Nucleophilic Substitution at the Sulfonyl Chloride Moiety

The sulfonyl chloride group also undergoes nucleophilic substitution, although generally at a slower rate than the aroyl chloride. nih.gov The mechanism of nucleophilic substitution at a tetracoordinate sulfur atom can proceed through either a concerted Sₙ2-like mechanism or a stepwise addition-elimination (A-E) mechanism. nih.govmdpi.comnih.gov

Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously through a single transition state. nih.govmdpi.com

Addition-Elimination (A-E) Mechanism: This mechanism involves the initial formation of a pentacoordinate sulfur intermediate (a trigonal bipyramidal structure). This intermediate then eliminates the leaving group in a second step. nih.gov

Studies on arenesulfonyl chlorides suggest that the mechanism can be influenced by the nature of the nucleophile and the substituents on the aromatic ring. For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been shown to proceed via an Sₙ2 mechanism. nih.govmdpi.com The reaction of the sulfonyl chloride group with nucleophiles like amines or alcohols leads to the formation of sulfonamides and sulfonic esters, respectively.

Differential Reactivity and Chemoselective Transformations of the Aroyl Chloride and Sulfonyl Chloride Groups

The presence of two distinct reactive electrophilic sites in this compound—the aroyl chloride and the sulfonyl chloride—allows for chemoselective transformations. The aroyl chloride is generally more reactive towards nucleophiles than the sulfonyl chloride. nih.gov This difference in reactivity can be exploited to achieve selective reactions at one site while leaving the other intact.

The selective reaction at either the aroyl chloride or the sulfonyl chloride can be governed by kinetic or thermodynamic control. libretexts.orgwikipedia.orglibretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed faster. libretexts.orglibretexts.orgyoutube.com Due to the higher electrophilicity of the carbonyl carbon, nucleophilic attack at the aroyl chloride is kinetically favored. nih.gov

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, leading to the formation of the most stable product, which is under thermodynamic control. libretexts.orgwikipedia.orglibretexts.org The relative stability of the final products (e.g., the benzamide (B126) versus the sulfonamide) will determine the product distribution under these conditions.

Table 2: Conditions for Kinetic vs. Thermodynamic Control

| Control | Reaction Conditions | Favored Product |

| Kinetic | Low temperature, short reaction time | Product of the faster reaction (typically attack at the aroyl chloride) |

| Thermodynamic | High temperature, long reaction time | The most stable product |

This table summarizes the general conditions that favor either kinetic or thermodynamic control in competitive reactions.

The chemoselectivity of reactions involving this compound can be significantly influenced by the reaction conditions.

Solvent Polarity: The polarity of the solvent can affect the rates of the competing reactions differently. For instance, in the synthesis of m-sulfamoylbenzamide analogues, using a more polar solvent like acetonitrile (B52724) (CH₃CN) compared to tetrahydrofuran (B95107) (THF) was found to increase chemoselectivity. nih.gov

Temperature: As discussed under kinetic versus thermodynamic control, temperature is a critical factor. Higher temperatures can lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the less favored reaction pathway. nih.govyoutube.com However, in some continuous-flow processes, optimized mixing has allowed for higher temperatures without compromising selectivity. nih.gov

Additives: The use of catalysts or other additives can alter the reactivity of either electrophilic center. For example, a Lewis acid could potentially coordinate to the carbonyl oxygen, further activating the aroyl chloride towards nucleophilic attack.

A study on the synthesis of m-sulfamoylbenzamide analogues demonstrated that moving from a batch reaction to a continuous-flow process increased the chemoselectivity from 80% to 94%. nih.gov This was attributed to the superior mixing conditions in the flow reactor, which minimized side reactions. nih.gov

Stereoelectronic effects play a crucial role in determining the regioselectivity of nucleophilic attack. The higher reactivity of the aroyl chloride can be attributed to several factors:

Electrophilicity: The carbonyl carbon of the aroyl chloride is generally considered a harder electrophile than the sulfonyl sulfur.

Transition State Geometry: The transition state for nucleophilic attack at the sp²-hybridized carbonyl carbon (leading to a tetrahedral intermediate) is often more favorable than the transition state for attack at the sp³-hybridized sulfonyl sulfur.

Leaving Group Ability: While both chloride ions are good leaving groups, the stability of the resulting carbonyl group in the product of acylation contributes to the favorable thermodynamics of the reaction at the aroyl chloride center.

Research on the nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides has shown that ortho-alkyl groups can surprisingly accelerate the reaction rate, a counterintuitive finding given the expected steric hindrance. nih.govmdpi.comnih.gov This has been attributed to a peculiar, rigid, and sterically congested ground-state structure that is more reactive. nih.govmdpi.com

Exploitation of Chemoselectivity in Continuous Flow Synthesis for Enhanced Yields

The inherent reactivity differences between the sulfonyl chloride and aroyl chloride functional groups within the this compound molecule present a significant challenge in achieving high chemoselectivity in chemical transformations. However, the adoption of continuous flow synthesis has emerged as a powerful strategy to overcome these limitations, leading to enhanced yields and purities of the desired products. This approach offers superior control over reaction parameters compared to traditional batch processing, which is crucial when dealing with multifunctional reagents like this compound.

A notable application of this is in the synthesis of m-sulfamoylbenzamide analogues, a class of compounds with recognized biological activity. nih.gov In a conventional one-pot batch synthesis, the reaction of this compound with an amine can lead to a mixture of products due to the comparable reactivity of the two electrophilic sites. This often results in diminished yields of the desired amide and the formation of sulfonamide byproducts, complicating purification processes.

Research has demonstrated that transferring this transformation to a continuous flow system can significantly enhance chemoselectivity. nih.gov The key advantages of flow chemistry in this context are the rapid and efficient mixing of reagents and superior heat transfer. These factors allow for precise temperature control and minimize the formation of undesired byproducts. For instance, in the synthesis of m-sulfamoylbenzamide analogues, a continuous-flow process has been shown to increase the chemoselectivity significantly. nih.gov This improvement is attributed to the quasi-ideal mixing conditions in the flow reactor, which ensures that the more reactive aroyl chloride preferentially reacts with the nucleophile before any significant reaction occurs at the less reactive sulfonyl chloride group. nih.gov

One study highlighted a remarkable increase in chemoselectivity from an average of 80% in batch reactions to 94% under continuous flow conditions. nih.gov This enhancement was achieved without the need for a catalyst and at higher temperatures, which would typically compromise selectivity in a batch setup. nih.gov The ability to operate at elevated temperatures in a controlled manner can also accelerate the reaction rate, leading to higher throughput. In the aforementioned study, a library of 15 different m-sulfamoylbenzamide analogues was synthesized with yields ranging from 65% to 99% using a standardized continuous flow protocol. nih.gov

The following interactive data table summarizes the comparative performance of batch versus continuous flow synthesis for the chemoselective amidation of this compound.

| Synthesis Method | Average Chemoselectivity | Yield Range | Catalyst Required |

| Batch Reaction | 80% | 46% - 100% | No |

| Continuous Flow | 94% | 65% - 99% | No |

Advanced Applications of 3 Chlorosulfonyl Benzoyl Chloride in Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The distinct reactivity of the two functional groups in 3-(chlorosulfonyl)benzoyl chloride makes it an invaluable building block in organic synthesis. The benzoyl chloride is generally more reactive than the sulfonyl chloride, allowing for selective reactions. beilstein-journals.org This differential reactivity is crucial for the controlled, stepwise construction of complex molecules.

Chemists can exploit this property to first react the more labile benzoyl chloride with a suitable nucleophile, such as an amine or alcohol, to form an amide or ester linkage, respectively. Subsequently, the less reactive sulfonyl chloride group can be made to react with a different nucleophile, leading to the formation of sulfonamides or sulfonate esters. This sequential reactivity enables the introduction of two different molecular fragments onto the benzene (B151609) ring, facilitating the assembly of intricate molecular architectures.

This building block approach is fundamental in various areas of chemical synthesis, including the development of materials science and pharmaceutical agents. The ability to introduce diverse functional groups through the sulfonyl and benzoyl moieties allows for the fine-tuning of molecular properties for specific applications.

Synthesis of Pharmaceutical Intermediates and Bioactive Scaffolds

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds and bioactive scaffolds. echemi.com Its utility stems from the presence of the sulfonyl chloride and benzoyl chloride groups, which can be readily converted into sulfonamides and benzamides, respectively—moieties commonly found in biologically active molecules. beilstein-journals.org

Design and Synthesis of Sulfonamide Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govunifi.it this compound serves as a crucial starting material for the synthesis of a class of CA inhibitors. The sulfonyl chloride portion of the molecule readily reacts with amines to form the essential sulfonamide group that binds to the zinc ion in the active site of the enzyme. nih.govdrugbank.com

The synthesis of these inhibitors often involves the reaction of this compound with an appropriate amino-containing molecule. This approach allows for the introduction of various substituents via the benzoyl chloride group, enabling the modulation of the inhibitor's properties, such as solubility and selectivity for different CA isoforms. drugbank.comnih.gov For instance, novel saccharide-modified sulfonamides have been designed and synthesized with the aim of targeting transmembrane CA isoforms like CA IX and XII, which are associated with cancer. nih.gov

Synthesis of Sulfamoylbenzamide Analogues with Potential Biological Activity

m-Sulfamoylbenzamide analogues are a class of small molecules recognized for their potential biological activities. nih.gov The synthesis of these compounds can be efficiently achieved using this compound as the starting material. beilstein-journals.orgnih.gov The inherent difference in reactivity between the aroyl chloride and the sulfonyl chloride is exploited to achieve chemoselective synthesis. beilstein-journals.orgnih.gov

One-Pot Synthetic Strategies for Direct Derivatization

Researchers have developed one-pot synthetic strategies for the preparation of m-sulfamoylbenzamide analogues starting from this compound. beilstein-journals.orgnih.gov This approach leverages the differential reactivity of the two acyl chlorides, where the more reactive benzoyl chloride reacts preferentially with a primary amine, followed by the reaction of the sulfonyl chloride with a second amine. nih.gov This method offers a more streamlined and time-efficient alternative to traditional multi-step procedures. nih.govbeilstein-journals.org Reported one-pot syntheses have achieved yields ranging from 46% to quantitative, often requiring only short reaction times. nih.govbeilstein-journals.org

Continuous Flow Processing for Improved Chemoselectivity and Throughput

To further enhance the synthesis of m-sulfamoylbenzamide analogues, continuous flow processing has been employed. beilstein-journals.orgnih.gov This technique offers several advantages over traditional batch synthesis, including improved chemoselectivity, higher yields, and the potential for automation. beilstein-journals.orgnih.gov

In a continuous flow setup, the reagents are pumped through microreactors where mixing and reaction conditions can be precisely controlled. beilstein-journals.org This leads to a significant increase in chemoselectivity, even at higher temperatures and without the need for catalysts. beilstein-journals.orgnih.gov For example, a continuous flow process for the synthesis of 15 different m-sulfamoylbenzamide analogues resulted in yields between 65% and 99%. beilstein-journals.orgnih.gov The average chemoselectivity in continuous flow was reported to be 94%, a notable improvement over the 80% average observed in batch reactions. beilstein-journals.orgnih.gov This improved selectivity is attributed to the near-ideal mixing conditions in microreactors, which minimizes side reactions involving the less reactive sulfonyl chloride. beilstein-journals.org

Interactive Table: Comparison of Batch vs. Continuous Flow Synthesis of m-Sulfamoylbenzamide Analogues

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Average Chemoselectivity | 80% | 94% |

| Catalyst Required | Sometimes | No |

| Temperature Control | Less Precise | Highly Precise |

| Scalability | Can be challenging | More readily scalable |

| Automation Potential | Limited | High |

Incorporation of Sulfonyl and Benzoyl Moieties into Novel Heterocyclic Systems

The dual reactivity of this compound makes it a valuable reagent for constructing novel heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the introduction of sulfonyl and benzoyl groups can significantly influence their biological properties.

The general strategy involves the sequential reaction of the two electrophilic sites with appropriate binucleophilic reagents. For example, the benzoyl chloride can first react with an amino group of a precursor molecule, and then the sulfonyl chloride can undergo an intramolecular or intermolecular reaction with another nucleophilic site, such as a hydroxyl or another amino group, to form the heterocyclic ring. This approach has been utilized in the synthesis of various heterocyclic scaffolds, although specific examples directly starting from this compound to form complex, named heterocyclic systems are not extensively detailed in the provided context. However, the principle of using such difunctional building blocks is a common and powerful strategy in heterocyclic chemistry.

Applications in Agrochemical and Specialty Chemical Synthesis

This compound is a bifunctional compound that serves as a critical intermediate in the synthesis of a variety of agrochemicals and specialty chemicals. Its two reactive sites—the acyl chloride and the sulfonyl chloride—can react selectively, making it a versatile building block for complex molecules.

In the agrochemical industry, this compound is a precursor for certain classes of herbicides. The sulfonyl chloride group is particularly important for the synthesis of sulfonylurea herbicides, a major class of compounds known for their high efficacy at low application rates. researchgate.netnih.gov These herbicides act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for plant growth but not present in mammals, making them selectively toxic to plants. nih.gov The general synthesis involves the reaction of the sulfonyl chloride moiety with an appropriate amine or isocyanate, while the benzoyl chloride group can be used to introduce other functionalities or can be hydrolyzed. While specific public-domain synthesis routes for commercial herbicides starting directly from this compound are not extensively detailed, its role as a key intermediate is established within the field. made-in-china.com

The compound also finds application in the synthesis of specialty chemicals, particularly dyes. The benzoyl chloride group is a common feature in the production of various dye classes, including vat dyes and azoic dyes. dyestuffintermediates.com The presence of the chlorosulfonyl group allows for the introduction of sulfonic acid or sulfonamide groups into the dye molecule. These groups are crucial for modifying the dye's properties, such as water solubility, and for providing reactive sites for covalent bonding to fabrics, thereby improving wash fastness.

Table 1: Applications in Agrochemical & Specialty Chemical Synthesis

| Application Area | Chemical Class | Role of this compound | Resulting Functionality |

|---|---|---|---|

| Agrochemicals | Sulfonylurea Herbicides | Intermediate/Building Block | Forms the core sulfonylurea structure essential for herbicidal activity. researchgate.netgoogle.comresearchgate.net |

| Specialty Chemicals | Synthetic Dyes | Intermediate/Building Block | Introduces chromophoric groups and solubility-modifying sulfonate/sulfonamide moieties. dyestuffintermediates.comechemi.com |

Development of Novel Materials with Advanced Functionalities

The unique meta-substitution pattern and the differential reactivity of its two chlorine-containing functional groups make this compound a valuable monomer for creating advanced materials. It enables the precise introduction of functional groups and cross-links into polymer backbones, leading to materials with tailored properties.

Polymer Functionalization and Crosslinking Agents

This compound is utilized for the post-polymerization modification of existing polymers and as a monomer in polymerization reactions to impart specific functionalities. The sulfonyl chloride group can be readily converted into sulfonic acid groups (-SO₃H) through hydrolysis. This process of sulfonation is critical for creating ion-exchange membranes. For example, polymers like polysulfone or poly(ether ether ketone) (PEEK) can be functionalized to produce proton-exchange membranes for fuel cells. rsc.orgmdpi.com The sulfonic acid groups facilitate the transport of protons across the membrane, a key function in energy conversion devices. mdpi.com

Simultaneously, the compound's bifunctionality allows it to act as an effective crosslinking agent. Crosslinking converts linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. preprints.orgyoutube.com In materials like chlorosulfonated polyethylene (B3416737) (CSM), the sulfonyl chloride group of the monomer can react with functional groups on the polymer chains, such as hydroxyl or amine groups, to form stable covalent bonds, thereby creating a robust, cross-linked network. researchgate.netresearchgate.net This process is fundamental in producing durable elastomers and thermosetting plastics.

Table 2: Polymer Modification Applications

| Modification Type | Target Polymer Example | Role of this compound | Key Outcome |

|---|---|---|---|

| Functionalization | Polysulfone, Poly(phenylene ketone) | Sulfonating agent (after hydrolysis) | Introduces sulfonic acid groups for ion-exchange membranes. rsc.orgmdpi.comresearchgate.net |

| Crosslinking | Polyethylene, Polyamides | Bifunctional crosslinking monomer | Forms a 3D network, improving thermal and mechanical properties. preprints.orgresearchgate.net |

Materials for Electronic and Coating Applications with Enhanced Thermal Stability and Solubility

In the field of advanced materials, this compound is instrumental in synthesizing high-performance polymers for electronics and protective coatings. The incorporation of aromatic sulfonyl groups into polymer backbones is a known strategy for increasing the thermal stability and glass transition temperature (Tg) of materials. titech.ac.jpmatec-conferences.org

Aromatic polyimides, for instance, are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them ideal for applications in microelectronics and aerospace. core.ac.ukaidic.it By using this compound or its derivatives as a comonomer in the synthesis of polyimides, it is possible to create polymers that can withstand the high temperatures required for electronic manufacturing processes. titech.ac.jp The presence of both ether and carbonyl linkages, which can be introduced via monomers like this, can also improve solubility in organic solvents, easing processing without significantly compromising thermal performance. researchgate.net

Table 3: Applications in High-Performance Materials

| Application | Polymer Type | Contribution of this compound | Enhanced Properties |

|---|---|---|---|

| Electronic Materials | Aromatic Polyimides, Poly(phenylene ketone)s | Monomer for high-performance polymers | Increased thermal stability (High Tg), improved solubility for processing. researchgate.nettitech.ac.jpmatec-conferences.org |

| High-Performance Coatings | Epoxy Resins, Acrylics | Additive / Crosslinking Monomer | Enhanced thermal resistance, chemical durability, and surface adhesion. icdcoatings.com |

Computational Chemistry and Spectroscopic Investigations of 3 Chlorosulfonyl Benzoyl Chloride and Its Derivatives

Computational Modeling of Reactivity and Selectivity Profiles

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions involving 3-(chlorosulfonyl)benzoyl chloride and its derivatives. By employing sophisticated theoretical models, chemists can predict and understand the molecule's behavior at an atomic level. nih.gov

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic properties of molecules like this compound. researchgate.netmdpi.com DFT calculations allow for the optimization of the molecule's geometry, revealing the most stable three-dimensional arrangement of its atoms. These studies consistently show a planar conformation for the benzoyl chloride moiety. researchgate.net

The electronic structure is characterized by significant electron delocalization within the fused ring system of its derivatives. mdpi.com Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO is primarily located on the 1,2,4-triazolo[4,3-a]pyridine ring in certain derivatives, indicating this region is prone to providing electrons in a reaction. mdpi.com Conversely, the LUMO can accept electrons, and its location highlights the electrophilic sites of the molecule. The energy gap between the HOMO and LUMO is a key determinant of the molecule's bioactivity. mdpi.com

Furthermore, DFT calculations can elucidate the distribution of electron density and atomic net charges, which helps in understanding the molecule's electrostatic potential and how it interacts with other molecules. mdpi.com

Computational modeling is instrumental in predicting the most likely pathways for chemical reactions and identifying the high-energy transition states that govern the reaction rates. For derivatives of this compound, these studies can predict the products of reactions with various nucleophiles.

For example, in the synthesis of m-sulfamoylbenzamide analogues, computational studies can help to understand the chemoselectivity of the reaction, where the difference in reactivity between the sulfonyl and aroyl chloride groups is exploited. nih.gov By modeling the reaction of this compound with amines, it's possible to determine the activation energies for the formation of the sulfonamide versus the amide, thus predicting which reaction is more favorable under specific conditions.

These computational approaches are not limited to predicting the final products but can also map out the entire reaction coordinate, including the structures of intermediates and transition states. This level of detail is crucial for optimizing reaction conditions to improve yields and selectivity. For instance, a one-pot synthetic strategy for m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride has been successfully developed and rationalized using computational insights. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. chemicalbook.comepfl.chpearson.com

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In the ¹H NMR spectrum of a derivative of this compound, the aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. rsc.org

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the connectivity of atoms. The coupling constants (J-values) can help to determine the relative positions of protons on the aromatic ring. For example, ortho, meta, and para couplings have characteristic J-values, which aids in the assignment of the signals to specific protons.

Table 1: Representative ¹H NMR Data for Benzoyl Chloride Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Benzoyl chloride | CCl₄ | 7.40-8.20 (m) spectrabase.com |

| 3-Chlorobenzoyl chloride | - | 7.45-8.10 (m) chemicalbook.com |

| 4-(Chloromethyl)benzoyl chloride | - | 4.60 (s, 2H), 7.45 (d, 2H), 8.05 (d, 2H) chemicalbook.com |

| N-(3-fluorophenyl)benzamide | CDCl₃ | 7.05-7.09 (m, 2H), 7.48-7.51 (m, 2H), 7.54-7.62 (m, 3H), 7.82 (bs, 1H), 7.85-7.88 (m, 2H) rsc.org |

This table presents a generalized view of expected chemical shifts. Actual values can vary based on the specific derivative and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment, including their hybridization and the nature of the atoms they are bonded to.

For this compound and its derivatives, the carbonyl carbon of the benzoyl chloride group is typically found at a downfield chemical shift. The aromatic carbons also appear in a specific region of the spectrum. chemicalbook.comspectrabase.com

Table 2: Representative ¹³C NMR Data for Benzoyl Chloride Derivatives

| Compound | Solvent | Carbon Chemical Shifts (δ, ppm) |

| Benzoyl chloride | CDCl₃ | 128.6, 130.3, 132.8, 134.8, 165.9 chemicalbook.comspectrabase.com |

| 3-(Trifluoromethyl)benzoyl chloride | - | 122.9 (q), 129.5, 130.0, 131.2 (q), 133.7, 134.1, 167.3 chemicalbook.com |

| N-(3-fluorophenyl)benzamide | CDCl₃ | 115.8, 116.0, 122.2, 122.3, 127.1, 129.0, 132.1, 134.0, 134.9, 160.7 rsc.org |

This table presents a generalized view of expected chemical shifts. Actual values can vary based on the specific derivative and experimental conditions.

Two-dimensional (2D) NMR techniques provide even more detailed structural information by showing correlations between different nuclei. epfl.chyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of protons within a spin system. sdsu.eduresearchgate.net For derivatives of this compound, COSY can be used to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment shows correlations between protons and the carbon atoms to which they are directly attached. columbia.edu This is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. epfl.ch For example, it can show a correlation between the protons on the aromatic ring and the carbonyl carbon of the benzoyl group.

These advanced NMR techniques, often used in combination, are indispensable for the unambiguous structural assignment of complex derivatives of this compound and for determining their stereochemistry. researchgate.net

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The principle behind IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. In the case of this compound, IR spectroscopy can be used to confirm the presence of its key functional groups: the sulfonyl chloride (-SO₂Cl) and the benzoyl chloride (-COCl) moieties.

The sulfonyl chloride group exhibits strong and characteristic absorption bands. Generally, sulfonyl chlorides show strong absorptions in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. acdlabs.com For this compound, the presence of these bands in its IR spectrum serves as a key indicator of the sulfonyl chloride group.

The benzoyl chloride group also has distinct IR absorption features. The most prominent is the carbonyl (C=O) stretching vibration, which for acyl chlorides, typically appears at a high frequency, often in the range of 1815-1770 cm⁻¹. This high frequency is due to the electron-withdrawing effect of the chlorine atom. In addition to the C=O stretch, the C-Cl stretching vibration of the benzoyl chloride group can be observed, although it is generally weaker and appears in the fingerprint region of the spectrum. For benzoyl chloride itself, C-Cl stretching bands have been observed around 684 cm⁻¹ and 649 cm⁻¹. researchgate.netresearchgate.net

Furthermore, the aromatic nature of the benzene (B151609) ring in this compound gives rise to several characteristic absorptions. These include C-H stretching vibrations typically appearing above 3000 cm⁻¹, and C-C stretching vibrations within the ring, which are observed in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the benzene ring.

Suppliers of this compound often provide a specification sheet confirming that the infrared spectrum of their product conforms to the expected pattern for the compound. thermofisher.comfishersci.fr

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1410 - 1370 |

| Symmetric S=O Stretch | 1204 - 1166 | |

| Benzoyl Chloride (-COCl) | C=O Stretch | 1815 - 1770 |

| C-Cl Stretch | ~684, ~649 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C-C Stretch | 1600 - 1450 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule, a critical step in its identification and characterization. For this compound (C₇H₄Cl₂O₃S), HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass. nih.govsigmaaldrich.com

The molecular weight of this compound is approximately 239.08 g/mol . nih.govsigmaaldrich.com HRMS can measure this with a high degree of accuracy, typically to within a few parts per million (ppm). This technique is crucial for confirming the identity of newly synthesized compounds or for analyzing complex mixtures.

In a typical HRMS experiment, the compound is first ionized. For this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be employed. The resulting ions are then guided into a mass analyzer capable of high-resolution measurements, such as a time-of-flight (TOF) or Orbitrap analyzer.

A study on a derivatization method using a related compound, 3-(chlorosulfonyl)benzoic acid, demonstrated the utility of HRMS in analyzing derivatized molecules. nih.gov The fragmentation behavior of the derivatives was investigated using a quadrupole-time-of-flight (QTOF) mass spectrometer, where specific fragment ions could be identified with high mass accuracy. nih.gov For instance, fragment ions at m/z 200.99 ([C₇H₅O₅S]⁻) and m/z 155.98 ([C₆H₄O₃S]⁻) were detected for most derivatives. nih.gov While this study was on a related derivatizing agent, the principles of using HRMS to identify characteristic fragments and determine elemental compositions are directly applicable to the analysis of this compound and its derivatives.

The precise mass measurement obtained from HRMS allows for the calculation of the elemental formula. For this compound, the monoisotopic mass is a key value that would be determined. uni.lu The presence of two chlorine atoms also results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which further aids in the confirmation of the structure.

Table 2: Elemental and Mass Information for this compound

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O₃S |

| Molecular Weight | 239.08 g/mol |

| Monoisotopic Mass | 237.92583 Da |

| InChI Key | XWEBTVZIZWEJOO-UHFFFAOYSA-N |

Environmental and Laboratory Safety Considerations in 3 Chlorosulfonyl Benzoyl Chloride Research

Comprehensive Hazard Assessment for Research and Handling

A thorough hazard assessment is the foundation of safely handling 3-(chlorosulfonyl)benzoyl chloride. This compound is classified as a substance that can cause severe skin burns and eye damage. fishersci.se It is also harmful if swallowed and may cause respiratory irritation. fishersci.se The Globally Harmonized System (GHS) pictogram associated with it is GHS07, indicating it is an irritant. sigmaaldrich.comsigmaaldrich.com

The compound is a solid and is known to be water-reactive. noaa.gov Its reaction with water can be exothermic and may produce steamy, acidic gases like hydrogen chloride. researchgate.netlibretexts.org This reactivity underscores the importance of storing it in a dry, inert atmosphere. sigmaaldrich.combldpharm.com In case of fire, the combustion of this compound can produce hazardous gases, including hydrogen chloride, sulfur dioxide, and carbon oxides. capotchem.cnfishersci.com

Hazard Identification and Classification:

| Hazard | Classification | Source |

|---|---|---|

| Skin Corrosion/Irritation | Causes severe skin burns | fishersci.se |

| Eye Damage/Irritation | Causes serious eye damage | fishersci.sesigmaaldrich.com |

| Acute Toxicity (Oral) | Harmful if swallowed | fishersci.se |

| Respiratory Irritation | May cause respiratory irritation | fishersci.se |

Development and Implementation of Robust Personal Protective Equipment (PPE) Protocols

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. capotchem.cn

Eye and Face Protection: Chemical safety goggles that are tightly sealed are essential. sigmaaldrich.com A face shield should also be worn to provide additional protection against splashes. fishersci.comcarlroth.com

Skin Protection: Chemical-resistant gloves must be worn. sigmaaldrich.comangenechemical.com It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact. sigmaaldrich.comangenechemical.com A complete suit that protects against chemicals or a lab coat should be worn. angenechemical.com

Respiratory Protection: All operations involving this compound should be carried out in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors. capotchem.cnfishersci.com If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for acid gases and particulates should be used. capotchem.cnangenechemical.com

A summary of recommended PPE is provided in the table below.

Recommended Personal Protective Equipment (PPE):

| Body Part | Protection | Standard/Specification |

|---|---|---|

| Eyes/Face | Tightly fitting safety goggles, Face shield | NIOSH (US) or EN 166 (EU) |

| Hands | Chemical-resistant gloves | EN 374 |

| Body | Chemical-resistant suit/apron, Lab coat | As per workplace assessment |

Engineering Controls and Ventilation Systems for Fume Abatement and Exposure Minimization

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals like this compound.

Chemical Fume Hoods: All work with this compound should be conducted within a properly functioning chemical fume hood to contain and exhaust any fumes, vapors, or dust generated. fishersci.comcymitquimica.com The ventilation system should be explosion-proof. studylib.net

Ventilation: Adequate ventilation in the laboratory is crucial to ensure that any fugitive emissions are diluted and removed from the work area. capotchem.cnangenechemical.com

Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the chemical is handled. fishersci.comnj.gov Their location should be clearly marked, and they should be tested regularly.

Emergency Response Procedures for Spills, Leaks, and Accidental Exposure

In the event of an emergency, a well-defined response plan is critical to mitigate harm.

Accidental Exposure:

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap. noaa.govnj.gov Seek immediate medical attention. nj.gov

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open. capotchem.cnnj.govstudylib.net Remove contact lenses if present and easy to do so. fishersci.se Seek immediate medical attention. fishersci.se

Inhalation: Move the affected person to fresh air. capotchem.cn If breathing is difficult or has stopped, provide artificial respiration. studylib.net Seek immediate medical attention. fishersci.se

Ingestion: Do NOT induce vomiting. fishersci.se Rinse the mouth with water and seek immediate medical attention. capotchem.cn

Spills and Leaks:

Evacuate personnel from the spill area. nj.gov

Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill. capotchem.cn

For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal. capotchem.cnangenechemical.com

Do not use water to clean up spills as the compound is water-reactive. nj.govnj.gov

Absorb liquid spills with an inert material like dry sand or vermiculite (B1170534) and place in a sealed container. nj.gov

Ventilate the area after the cleanup is complete. nj.gov

Responsible Waste Management and Disposal Practices in Academic Laboratories

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation: All waste containing this compound, including unused product and contaminated materials, should be collected in separate, clearly labeled, and suitable containers. capotchem.cnnj.gov

Disposal Method: This material should be treated as hazardous waste. nj.gov It is recommended to contact a licensed professional waste disposal service for its disposal. capotchem.cn One possible method of disposal is to burn it in a chemical incinerator equipped with an afterburner and scrubber. capotchem.cn

Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. mcgill.ca The decontaminated containers can then be disposed of as regular waste or recycled, depending on local regulations. Never reuse empty containers for other purposes. mcgill.ca

Neutralization: While acids and bases can sometimes be neutralized before disposal, the reactivity of this compound with water and other protic solvents makes on-site neutralization a potentially hazardous procedure that should only be attempted by trained personnel with appropriate safety measures in place. researchgate.netuff.br

It is imperative to adhere to all institutional, local, and national regulations regarding hazardous waste disposal. nj.govuff.br

Future Research Directions and Emerging Paradigms for 3 Chlorosulfonyl Benzoyl Chloride

Integration into Automated Synthesis Platforms and High-Throughput Screening

The unique reactivity of 3-(chlorosulfonyl)benzoyl chloride makes it an ideal candidate for integration into automated synthesis platforms. These systems, which enable the rapid and systematic production of compound libraries, are invaluable in modern drug discovery and materials science.

A notable application is the automated, chemoselective synthesis of m-sulfamoylbenzamide analogues. nih.gov By leveraging flow chemistry, a continuous-flow process has been developed that demonstrates increased selectivity at higher temperatures without the need for catalysts. nih.gov This automated approach allows for the synthesis of numerous analogues under similar conditions with high yields, highlighting the potential for creating large, diverse chemical libraries for high-throughput screening. nih.gov Such libraries are crucial for identifying new bioactive molecules and materials with desired properties. The ability to systematically vary the substituents on the sulfamoyl and amide groups through automated synthesis can rapidly generate structure-activity relationship (SAR) data, accelerating the optimization of lead compounds.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Green Synthesis

Future research will likely focus on developing novel catalytic systems to enhance the reactivity and selectivity of reactions involving this compound, with a strong emphasis on green chemistry principles. While traditional methods for chlorosulfonation often require harsh conditions and an excess of reagents, modern approaches are exploring more environmentally benign alternatives. mdpi.com

The development of heterogeneous catalysts, for instance, could simplify product purification and catalyst recycling. Palladium-based catalysts on various supports have shown success in coupling reactions of acyl chlorides. researchgate.net Exploring similar systems for reactions of this compound could lead to more efficient and sustainable synthetic routes. Furthermore, the use of biocatalysis, employing enzymes to mediate reactions, could offer unparalleled selectivity under mild conditions, significantly reducing the environmental impact of synthetic processes. The exploration of photocatalytic systems, which use light to drive chemical reactions, also presents a promising avenue for activating this compound in novel and selective ways. researchgate.net

Rational Design of New Bioactive Molecules Leveraging its Bifunctional Nature

The rational design of new bioactive molecules is a cornerstone of modern medicinal chemistry, and the bifunctional nature of this compound provides a unique scaffold for this purpose. nih.govmdpi.comunimi.it Its two reactive sites allow for the facile introduction of diverse functional groups, enabling the creation of molecules with tailored biological activities.

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those containing sulfonamide groups, which are present in a wide array of drugs. The ability to independently modify the acyl and sulfonyl portions of the molecule allows for fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. For example, it has been used in the development of novel derivatization methods for the sensitive analysis of various biological molecules, highlighting its utility in creating tools for chemical biology and diagnostics. nih.gov The future of drug design with this compound lies in the use of computational modeling and artificial intelligence to predict the biological activity of novel derivatives, allowing for a more targeted and efficient discovery process. nih.gov

Applications in Advanced Polymer Chemistry and Supramolecular Assemblies

The reactivity of this compound also makes it a valuable monomer for the synthesis of advanced polymers and a building block for complex supramolecular assemblies. The ability to form both amide and sulfonamide linkages can be exploited to create novel polymer backbones with unique properties.

For instance, its incorporation into polymer chains could introduce sites for post-polymerization modification, allowing for the creation of functional materials with tailored surface properties or responsiveness to external stimuli. In the realm of supramolecular chemistry, the directional and specific interactions of the sulfonamide and amide groups can be used to guide the self-assembly of complex, three-dimensional structures. rsc.org These assemblies could find applications in areas such as drug delivery, catalysis, and sensing. Future research could explore the synthesis of dendritic and hyperbranched polymers derived from this monomer, leading to materials with unique rheological and encapsulation properties.

In-depth Mechanistic Investigations Using Advanced Spectroscopic Techniques and Computational Methods

A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing existing synthetic methods and developing new transformations. Advanced spectroscopic techniques, such as in-situ infrared and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time monitoring of reactions, offering insights into the formation of intermediates and byproducts.

Computational methods, including density functional theory (DFT) calculations, can be used to model reaction pathways and transition states, providing a theoretical framework for understanding the observed reactivity and selectivity. researchgate.net For example, computational studies can elucidate the factors that govern the chemoselectivity of reactions at the acyl chloride versus the sulfonyl chloride group. Combining experimental and computational approaches will enable a more complete picture of the chemical behavior of this compound, paving the way for the rational design of new catalysts and reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.